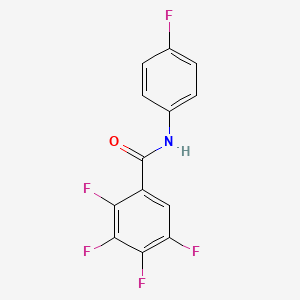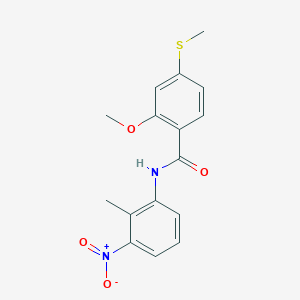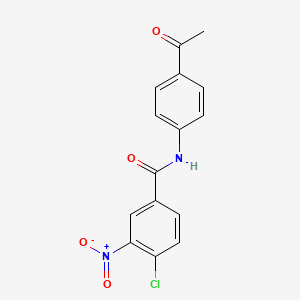![molecular formula C16H15ClF2N2O2S B5728944 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been investigated for its potential applications in various fields.
作用机制
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine acts by selectively binding to the noradrenergic transporter (NET) on the surface of noradrenergic neurons. This leads to the internalization of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine into the neuron, where it causes damage to the mitochondria and other cellular structures. This ultimately leads to the degeneration and death of the neuron.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a range of effects on various physiological and pathological processes. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular and immune function.
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a highly selective neurotoxin that targets a specific population of neurons, allowing for precise manipulation of noradrenergic function. Additionally, its effects are relatively long-lasting, allowing for sustained changes in noradrenergic function. However, its neurotoxicity also presents limitations, as it can cause significant damage to the brain if not used carefully.
未来方向
There are several potential future directions for research on 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. These include investigating its effects on specific brain regions and circuits, exploring its potential therapeutic applications in various neurological and psychiatric disorders, and developing new neurotoxins with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the mechanisms underlying its neurotoxicity and the physiological and pathological consequences of noradrenergic degeneration.
合成方法
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process starting with the reaction of 2-chloroaniline with sodium nitrite to form 2-chloro-1-nitrobenzene. This is then reacted with 3,4-difluorobenzenesulfonyl chloride to form 2-chloro-1-(3,4-difluorobenzenesulfonyl)nitrobenzene. Reduction of this compound with hydrogen gas in the presence of palladium catalyst and quinoline leads to the formation of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine.
科学研究应用
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in neuroscience research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, leading to their degeneration and death. This property of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used to investigate the role of noradrenergic neurons in various physiological and pathological processes.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-13-3-1-2-4-16(13)20-7-9-21(10-8-20)24(22,23)12-5-6-14(18)15(19)11-12/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXYYLWKPKMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)



![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)